Cinnabarinic acid
Overview
Description
Cinnabarinic acid is a red pigmented derivative belonging to the group of phenoxazinone. It is a metabolite of the kynurenine pathway, which is a major route of tryptophan metabolism in the human body . This compound is produced by the oxidation of 3-Hydroxyanthranilic acid and has been identified in various fungi, including species of the genus Trametes . This compound has garnered interest due to its diverse biological activities, including antimicrobial, neuroprotective, and immunomodulatory effects .
Mechanism of Action
Target of Action
Cinnabarinic acid (CA) is a trace metabolite of the kynurenine pathway . It primarily targets type-4 metabotropic glutamate (mGlu4) receptors and aryl hydrocarbon (Ah) receptors . These receptors play crucial roles in various physiological processes, including the regulation of pain thresholds .
Mode of Action
CA acts as a partial agonist of mGlu4 receptors It has no activity at other mGlu receptor subtypes . Furthermore, CA also activates Ah receptors .
Biochemical Pathways
CA is an endogenous metabolite of the kynurenine pathway , which is the primary route of tryptophan metabolism in the human body . This pathway consists of several metabolites collectively called the kynurenines, which include kynurenic acid, L-kynurenine, quinolinic acid, and others . Imbalances in the levels of these metabolites can have broad health implications .
Pharmacokinetics
It is known that ca is produced by the oxidation of 3-hydroxyanthranilic acid, a step in the kynurenine pathway . More research is needed to fully understand the ADME properties of CA and their impact on its bioavailability.
Result of Action
The activation of mGlu4 and Ah receptors by CA has several effects. For instance, CA has been shown to have analgesic activity in models of inflammatory and neuropathic pain . It reduces nocifensive behavior and retains its analgesic activity when administered repeatedly . Some studies also indicate that CA might be neuroprotective . Furthermore, CA has been found to exhibit antibacterial activity by inhibiting biofilm formation .
Action Environment
The action, efficacy, and stability of CA can be influenced by various environmental factors. For instance, the presence of other metabolites in the kynurenine pathway could potentially affect the action of CA . Additionally, the specific physiological or pathological context in which CA is acting could also influence its effects . More research is needed to fully understand how environmental factors influence the action of CA.
Biochemical Analysis
Biochemical Properties
Cinnabarinic acid interacts with several biomolecules. It has been shown to be an mGlu4R-specific agonist . It also exhibits antibacterial activity by inhibiting the formation of biofilms in Bacillus subtilis and B. cereus .
Cellular Effects
This compound has significant effects on various types of cells. It leads to loss of mitochondrial respiration and apoptosis . It also exhibits antibacterial activity by inhibiting the formation of biofilms in certain bacterial cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts as a partial agonist of type 4 metabotropic glutamate (mGlu4) receptors . It also inhibits the formation of biofilms in Bacillus subtilis and B. cereus, suggesting a potential mechanism for its antimicrobial activity .
Dosage Effects in Animal Models
In animal models, low doses of this compound (0.125 and 0.25 mg/kg, i.p.) have been shown to reduce nocifensive behaviour in the second phase of the formalin test .
Metabolic Pathways
This compound is involved in the kynurenine pathway of tryptophan metabolism . It is produced by the oxidation of 3-Hydroxyanthranilic acid .
Preparation Methods
Cinnabarinic acid can be synthesized through the laccase-catalyzed oxidation of 3-Hydroxyanthranilic acid . This reaction is typically carried out in batch cultures of fungi such as Pycnoporus cinnabarinus under optimal conditions to maximize yield . The isolated pigment is then characterized using spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), and liquid chromatography-mass spectrometry (LC-MS) . Industrial production methods involve the extraction of this compound from fungal cultures, followed by purification using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Cinnabarinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its role as an endogenous ligand for the aryl hydrocarbon receptor (AHR), which influences the production of interleukin-22 (IL-22) in immune cells . Common reagents used in these reactions include diacetoxyiodobenzene for oxidation . The major products formed from these reactions include derivatives that interact with glutamate receptors, leading to effects on mitochondrial respiration and apoptosis .
Scientific Research Applications
Cinnabarinic acid has a wide range of scientific research applications. In chemistry, it is used to study the kynurenine pathway and its metabolites . In biology and medicine, this compound is investigated for its neuroprotective properties and potential therapeutic applications in conditions such as schizophrenia . It also exhibits antibacterial activity by inhibiting biofilm formation in bacteria like Bacillus subtilis and Escherichia coli . Additionally, this compound is used in research on metabotropic glutamate receptors (mGlu4R) due to its role as a specific agonist .
Comparison with Similar Compounds
Cinnabarinic acid is unique among kynurenine pathway metabolites due to its specific interactions with mGlu4R and AHR . Similar compounds in the kynurenine pathway include kynurenic acid, quinolinic acid, and L-kynurenine . While kynurenic acid is known for its neuroprotective effects and antagonism of excitatory neurotransmission, quinolinic acid is a neurotoxin associated with neurodegenerative diseases . L-kynurenine serves as a precursor for both kynurenic acid and quinolinic acid, playing a central role in the pathway . This compound’s distinct receptor interactions and biological activities set it apart from these related compounds.
Properties
IUPAC Name |
2-amino-3-oxophenoxazine-1,9-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O6/c15-10-6(17)4-8-12(9(10)14(20)21)16-11-5(13(18)19)2-1-3-7(11)22-8/h1-4H,15H2,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBKJYLVDRVPTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=CC(=O)C(=C(C3=N2)C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209408 | |
Record name | Cinnabarinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cinnavalininate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004078 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
606-59-7 | |
Record name | Cinnabarinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnabarinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnabarinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CINNABARINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XYB6EX2PG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cinnabarinic acid (CA) and how is it formed?
A1: this compound (CA) is a naturally occurring phenoxazinone pigment derived from the kynurenine pathway, the major route of tryptophan metabolism. [] It is formed by the oxidative dimerization of 3-hydroxyanthranilic acid (3-HAA), another metabolite in the kynurenine pathway. [, , , , ] This reaction is catalyzed by enzymes like laccase, which are commonly found in fungi. [, , , , , ]
Q2: How does this compound interact with metabotropic glutamate receptors (mGluRs)?
A3: this compound acts as a partial agonist of type 4 metabotropic glutamate (mGlu4) receptors. [] This means that it binds to mGlu4 receptors and activates them, but to a lesser extent than the endogenous agonist, glutamate. [] this compound shows no activity at other mGlu receptor subtypes. []
Q3: What are the downstream effects of this compound's interaction with mGlu4 receptors?
A3: Activation of mGlu4 receptors by this compound has been shown to produce a range of effects, including:
- Neuroprotection: this compound protects against excitotoxic neuronal death in mixed cultures of cortical cells and against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine toxicity in mice. []
- Analgesia: this compound reduces nocifensive behavior in the second phase of the formalin test and in mice subjected to Chronic Constriction Injury (CCI) of the sciatic nerve. []
- Antipsychotic-like activity: this compound shows efficacy in behavioral tests used to study antipsychotic-like activity in mice and rats, and attenuates MK-801-evoked glutamate release. []
Q4: Does this compound interact with any other receptors besides mGlu4 receptors?
A5: Yes, this compound is also an agonist of the aryl hydrocarbon receptor (AhR). [, , , , ] The AhR is a ligand-activated transcription factor involved in various biological processes, including xenobiotic metabolism, immune response, and cell differentiation. [, ]
Q5: What is the significance of this compound's interaction with the AhR?
A5: Activation of the AhR by this compound has been shown to:
- Drive IL-22 production: this compound stimulates the differentiation of human and mouse T cells producing IL-22, a cytokine involved in mucosal immunity and tissue repair. [, ]
- Induce Stanniocalcin 2 (STC2) expression: this compound upregulates STC2, a secreted glycoprotein involved in cell metabolism, inflammation, and cytoprotection. [, , ]
Q6: What are the structural characteristics of this compound?
A8: this compound is a phenoxazinone alkaloid with the following characteristics: [, , , , ]
- Spectroscopic data: this compound exhibits characteristic absorbance in the UV-Vis region and distinct signals in NMR and mass spectrometry analyses. [, , , , ]
Q7: How is this compound produced?
A9: this compound can be obtained from natural sources, such as the fungus Pycnoporus cinnabarinus, where it serves as a pigment. [, , , , , ] Additionally, it can be synthesized chemically or produced through metabolically engineered microorganisms like Pseudomonas chlororaphis. [, ]
Q8: What are the potential applications of this compound?
A8: Due to its diverse biological activities, this compound holds promise for applications in various fields, including:
- Pharmaceuticals: this compound's neuroprotective, analgesic, anti-inflammatory, and antipsychotic-like properties make it a potential candidate for developing treatments for neurological and psychiatric disorders. [, , , , , , ]
- Dyeing Industry: As a natural pigment, this compound could be used as a dye for various applications. [, , , , , ]
Q9: What analytical methods are used to detect and quantify this compound?
A9: Several analytical methods have been employed to study this compound, including:
- High-performance liquid chromatography (HPLC): This technique is commonly used to separate, identify, and quantify this compound in various matrices, such as biological samples and culture media. [, , , , , ]
- Mass spectrometry (MS): Coupled with HPLC, MS provides accurate mass measurements and structural information, enabling the identification and quantification of this compound. [, , , , ]
- Nuclear magnetic resonance (NMR) spectroscopy: This technique is utilized to elucidate the structure of this compound and its derivatives. [, , , , , ]
- Thin layer chromatography (TLC): This method offers a simple and rapid way to separate and visually identify this compound based on its migration characteristics. [, ]
Q10: Are there any concerns regarding the stability of this compound?
A12: this compound can be degraded by hydrogen peroxide, leading to the formation of 3-hydroxyanthranilic acid and novel hemiketals. [, ] This decomposition can impact its stability and potentially influence its biological activity. [, ]
Q11: How does this compound contribute to our understanding of the gut-brain axis?
A13: The gut microbiota plays a crucial role in tryptophan metabolism, and alterations in the gut microbial composition can influence the production of kynurenine pathway metabolites, including this compound. [, ] Considering this compound's ability to cross the blood-brain barrier and its interaction with receptors in the central nervous system, it may act as a signaling molecule in the gut-brain axis, potentially impacting brain function and behavior. [, , , , , , ]
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